molecular formula C8H5F3O5S B8429264 (4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate

(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate

Cat. No.: B8429264
M. Wt: 270.18 g/mol
InChI Key: MPBBYVVHPSVLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethanesulfonic acid and a phenyl ester group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro-methanesulfonic acid 4-formyl-3-hydroxy-phenyl ester typically involves the esterification of 4-formyl-3-hydroxy-phenol with trifluoromethanesulfonic acid. This reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trifluoro-methanesulfonic acid 4-formyl-3-hydroxy-phenyl ester involves its reactivity with various molecular targets. The trifluoromethanesulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The phenyl ester group can undergo nucleophilic attack, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

  • Trifluoro-methanesulfonic acid 2-methoxy-4-formyl-6-nitro-phenyl ester
  • (4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.

Properties

Molecular Formula

C8H5F3O5S

Molecular Weight

270.18 g/mol

IUPAC Name

(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-2-1-5(4-12)7(13)3-6/h1-4,13H

InChI Key

MPBBYVVHPSVLBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of triflic anhydride (1.77 ml, 10.5 mmol) in dichloromethane 10 ml) was added to a mixture of 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and pyridine (0.85 ml, 10.5 mmol) in dichloromethane (30 ml) at −70 C. Dry ice bath was removed and the reaction mixture was stirred for 2 h at room temperature. The reaction mixture was diluted with dichloromethane, washed with water, brine and evaporated in vacuo. The crude product was purified by column chromatography (silica gel, EA:Hex, 1:6) to give 1.55 g of trifluoro-methanesulfonic acid 4-formyl-3-hydroxy-phenyl ester (57%).
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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